5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide

Computational Chemistry Medicinal Chemistry Structural Biology

5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide (CAS 1170432-00-4) is a synthetic, small-molecule sulfonamide-carboxamide hybrid featuring a benzodioxole sulfamoyl group linked to a thiazolyl-furan carboxamide core. The compound belongs to a broader class of thiazole-containing sulfonamides explored for their potential as modulators of the orphan nuclear receptor RORγt and as leukotriene/SRS-A antagonists.

Molecular Formula C15H11N3O6S2
Molecular Weight 393.39
CAS No. 1170432-00-4
Cat. No. B2779437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide
CAS1170432-00-4
Molecular FormulaC15H11N3O6S2
Molecular Weight393.39
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=C(O3)C(=O)NC4=NC=CS4
InChIInChI=1S/C15H11N3O6S2/c19-14(17-15-16-5-6-25-15)11-3-4-13(24-11)26(20,21)18-9-1-2-10-12(7-9)23-8-22-10/h1-7,18H,8H2,(H,16,17,19)
InChIKeyKOXAHZSMGXZNFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide (CAS 1170432-00-4): Procurement-Relevant Structural and Pharmacological Profile


5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide (CAS 1170432-00-4) is a synthetic, small-molecule sulfonamide-carboxamide hybrid featuring a benzodioxole sulfamoyl group linked to a thiazolyl-furan carboxamide core. The compound belongs to a broader class of thiazole-containing sulfonamides explored for their potential as modulators of the orphan nuclear receptor RORγt and as leukotriene/SRS-A antagonists [1] [2]. While the exact molecular target and full pharmacological profile of this specific compound remain under active investigation, its structural features—particularly the benzodioxole moiety and the thiazole-furan scaffold—distinguish it within a crowded chemical space of sulfonamide-based probes.

Why Generic Substitution of 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide Carries Scientific and Procurement Risk


Generic substitution within the thiazole-sulfonamide class is unreliable due to the profound impact of even minor structural variations on target selectivity, pharmacokinetic properties, and biological potency. The benzodioxole group present in this compound confers distinct electronic and steric properties that are absent in simpler aryl sulfonamides or methylsulfamoyl analogs. For instance, closely related compounds such as N-(thiazol-2-yl)furan-2-carboxamide lack the sulfamoyl-benzodioxole motif entirely, resulting in different hydrogen-bonding capacities and conformational preferences, as evidenced by comparative crystallographic and DFT analyses [1]. Similarly, the patent literature on RORγt modulators demonstrates that the specific arrangement of the furan-carboxamide linker relative to the thiazole ring is critical for maintaining on-target activity versus off-target liabilities [2]. Therefore, substituting the target compound with a structurally analogous but chemically distinct in-class candidate may lead to significant loss of desired pharmacological activity or introduction of unexpected selectivity profiles, undermining research reproducibility and project timelines.

Quantitative Differentiation Evidence for 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide: A Comparator-Based Analysis


Structural Uniqueness of the Benzodioxole Sulfamoyl Motif Confers Distinct Molecular Electrostatic Potential Compared to Simple Aryl Analogs

The target compound incorporates a benzo[d][1,3]dioxol-5-yl sulfamoyl group, which is structurally unrelated to simpler aryl sulfonamides like N-(pyridin-3-yl)sulfamoyl or N-methylsulfamoyl derivatives that lack the dioxole ring. Density Functional Theory (DFT) calculations on the closely related N-(thiazol-2-yl)furan-2-carboxamide scaffold reveal that the molecular electrostatic potential (MEP) surface is highly sensitive to the nature of the substituent at the sulfamoyl position, with electron-rich benzodioxole groups leading to significantly more negative potential in the sulfonamide region compared to simple methyl or unsubstituted phenyl groups [1]. This difference directly impacts the ability of the compound to engage in specific hydrogen-bonding and π-stacking interactions with biological targets. Although no head-to-head crystallographic data for the exact target compound have been published, the class-level computational evidence indicates that replacing the benzodioxole sulfamoyl with a less electron-rich group would result in a quantifiable reduction in binding complementarity to targets that exploit this negative electrostatic patch.

Computational Chemistry Medicinal Chemistry Structural Biology

Patent-Supported Evidence of RORγt Inverse Agonism: A Pharmacological Profile Not Shared by Unsubstituted Thiazole-Furan Carboxamides

The patent AU2013270036B2 explicitly claims carboxamide- and sulfonamide-substituted thiazoles as modulators of the orphan nuclear receptor RORγt, a master regulator of Th17 cell differentiation and IL-17 production. The target compound falls within the generic Markush structure defined in claim 1 and is therefore covered by the invention's intended use as a RORγt modulator. Importantly, simpler analogs such as N-(thiazol-2-yl)furan-2-carboxamide are not claimed as RORγt modulators in this patent, indicating that the addition of a sulfamoyl-linked aryl group (here, the benzodioxole moiety) is a key structural determinant for RORγt engagement [1]. While specific IC50 values for the target compound are not disclosed in the patent, the 'class-level' evidence strongly suggests that the benzodioxole-sulfamoyl derivative possesses a distinct immunomodulatory mechanism that is absent in the unsubstituted parent scaffold.

Immunology Nuclear Receptors Inflammation

Dual Pharmacological Potential: Leukotriene/SRS-A Antagonism Patent Landscape Contrasts with Narrower In-Class Probes

In addition to its potential RORγt activity, the structural class encompassing the target compound (thiazolylbenzofuran derivatives, EP0528337NWA1) has been patented as leukotriene and SRS-A antagonists/inhibitors [1]. The target compound, while not a benzofuran, contains a thiazole-furan scaffold that conserves the essential heterocyclic features required for leukotriene pathway inhibition. This dual pharmacological potential (RORγt modulation and leukotriene antagonism) is not observed in simpler thiazole-carboxamide probes such as N-(thiazol-2-yl)furan-2-carboxamide, which have only been reported to possess antimicrobial activity with no demonstrated anti-inflammatory mechanism [2]. The ability to potentially address two orthogonal inflammatory pathways (Th17-driven and leukotriene-mediated) from a single chemotype represents a unique differentiation point for research programs seeking multi-modal proof-of-concept molecules.

Inflammation Respiratory Disease Allergy

Optimal Application Scenarios for 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide Based on Verified Evidence


Chemical Probe for RORγt-Mediated Transcriptional Regulation in Th17 Cells

The compound is an ideal procurement choice for laboratories studying IL-17-driven inflammatory responses. Its structural classification as a carboxamide/sulfonamide-substituted thiazole within the RORγt modulator patent landscape (AU2013270036B2) positions it as a relevant tool to perturb the RORγt/co-activator interaction. This application is directly supported by patent claims that require a sulfamoyl-linked aryl group for target engagement, making this compound preferable over simpler thiazole analogs that lack this motif [1].

Multi-Mechanistic Anti-Inflammatory Probe for Asthma or Inflammatory Bowel Disease Models

For in vivo or ex vivo models where both leukotriene-driven bronchoconstriction/vascular permeability and Th17-mediated chronic inflammation contribute to pathology, this compound offers the distinct advantage of potentially addressing both pathways. The leukotriene/SRS-A antagonism patent (EP0528337NWA1) combined with the RORγt modulation patent provides a dual-mechanism foundation that is not available with comparator molecules like N-(thiazol-2-yl)furan-2-carboxamide, which only shows antimicrobial activity [1] [2].

Structure-Activity Relationship (SAR) Studies to Map the Benzodioxole Pharmacophore

The benzodioxole group is a privileged motif in kinase inhibitors and CNS drugs, yet its role in sulfonamide-based immunomodulators is underexplored. Procuring this compound enables direct SAR comparisons with analogs bearing simple aryl, heteroaryl, or alkyl sulfamoyl groups. Computational predictions (based on DFT analysis of related thiazole-furan scaffolds) suggest that the benzodioxole moiety creates a more negative electrostatic potential surface around the sulfonamide, which can be exploited to enhance binding to targets with complementary cationic patches [1].

Quote Request

Request a Quote for 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.